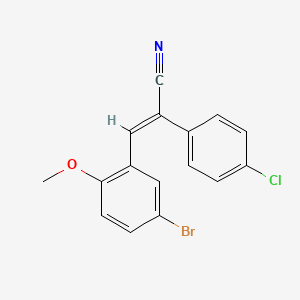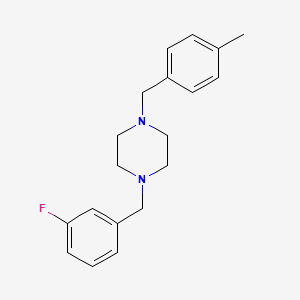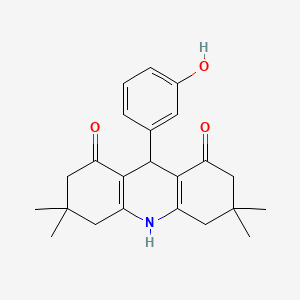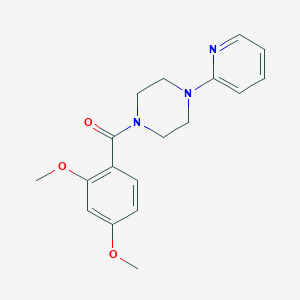
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in gene expression regulation.
作用機序
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves the inhibition of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, which is a member of the BET family of proteins. 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile plays a crucial role in gene expression regulation by binding to acetylated histones and recruiting transcriptional machinery to the gene promoter regions. Inhibition of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile by 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile leads to the downregulation of various oncogenes, including c-Myc, Bcl-2, and Cyclin D1, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have several biochemical and physiological effects, including the downregulation of various oncogenes, inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
One of the main advantages of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is its high potency and specificity towards 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibition. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the compound has been shown to have off-target effects on other BET family members, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the research on 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One of the main areas of research is the development of more potent and selective 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibitors with improved pharmacokinetic properties. Additionally, the compound's therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases, needs to be further explored in preclinical and clinical studies. Finally, the compound's mechanism of action and its effects on other BET family members need to be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-bromo-2-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chlorobenzylamine to yield the intermediate product. Finally, the intermediate product is treated with acrylonitrile in the presence of a base to obtain the final product. The overall yield of the synthesis process is around 20%.
科学的研究の応用
3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the activity of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, which plays a crucial role in the development and progression of cancer. Inhibition of 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile by 3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, prostate, breast, and lung cancer.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c1-20-16-7-4-14(17)9-12(16)8-13(10-19)11-2-5-15(18)6-3-11/h2-9H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZGOMWRKUXEM-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)

![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)